molecular formula C10H9NO2S B1393932 Methyl 3-(isothiocyanatomethyl)benzoate CAS No. 448948-73-0

Methyl 3-(isothiocyanatomethyl)benzoate

Cat. No.: B1393932
CAS No.: 448948-73-0
M. Wt: 207.25 g/mol
InChI Key: BTIIPQQBLULMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(isothiocyanatomethyl)benzoate is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol It is a derivative of benzoic acid, specifically a methyl ester with an isothiocyanate functional group attached to the benzene ring

Scientific Research Applications

Methyl 3-(isothiocyanatomethyl)benzoate has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

Methyl 3-(isothiocyanatomethyl)benzoate plays a significant role in biochemical reactions due to its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, cysteine, and histidine. This interaction can lead to the modification of enzyme activity, protein-protein interactions, and protein stability. This compound is known to interact with various enzymes and proteins, altering their function and activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, which are crucial for signal transduction. This inhibition can result in altered cell proliferation, apoptosis, and differentiation. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, such as cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism. Additionally, this compound can affect the tricarboxylic acid cycle by modifying key enzymes, resulting in altered energy production and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. This localization can affect the compound’s activity and function, as well as its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be targeted to the nucleus, affecting gene expression and transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(isothiocyanatomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-(chloromethyl)benzoic acid with potassium thiocyanate in the presence of a base, followed by esterification with methanol . The reaction conditions typically include a solvent such as acetone or dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isothiocyanatomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Addition Reactions: The compound can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

    Solvents: Common solvents include dichloromethane, acetone, and ethanol.

    Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate reactions.

Major Products

The major products formed from reactions with this compound include thiourea derivatives, sulfonyl derivatives, and amines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 3-(isothiocyanatomethyl)benzoate can be compared with other isothiocyanate-containing compounds such as:

Properties

IUPAC Name

methyl 3-(isothiocyanatomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-3-8(5-9)6-11-7-14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIIPQQBLULMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(isothiocyanatomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(isothiocyanatomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(isothiocyanatomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(isothiocyanatomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(isothiocyanatomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(isothiocyanatomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.